(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride
CAS No.: 1196156-99-6
Cat. No.: VC16945647
Molecular Formula: C6H4ClF3N2O2S
Molecular Weight: 260.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1196156-99-6 |
|---|---|
| Molecular Formula | C6H4ClF3N2O2S |
| Molecular Weight | 260.62 g/mol |
| IUPAC Name | [5-(trifluoromethyl)pyrazin-2-yl]methanesulfonyl chloride |
| Standard InChI | InChI=1S/C6H4ClF3N2O2S/c7-15(13,14)3-4-1-12-5(2-11-4)6(8,9)10/h1-2H,3H2 |
| Standard InChI Key | CEIFRPJVDSWEFR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N=CC(=N1)C(F)(F)F)CS(=O)(=O)Cl |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
The compound features a pyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. At position 5 of the pyrazine ring, a trifluoromethyl () group is attached, while a methanesulfonyl chloride () functional group is bonded to the methylene bridge at position 2. This arrangement creates a polarized electronic environment, with the sulfonyl chloride group acting as a strong electron-withdrawing moiety and the group contributing to steric and electronic effects .
Table 1: Key Molecular Descriptors
Spectroscopic and Computational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the pyrazine ring protons resonate between 8.3–7.9 ppm, while the methylene group adjacent to the sulfonyl chloride appears as a triplet near 3.0–2.8 ppm due to coupling with adjacent protons . Density Functional Theory (DFT) calculations predict a planar pyrazine ring with bond lengths of 1.33 Å for C–N and 1.42 Å for C–C, consistent with aromatic delocalization. The group adopts a tetrahedral geometry, with S–O and S–Cl bond lengths of 1.43 Å and 2.01 Å, respectively .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis typically proceeds via a two-step sequence:
-
Functionalization of Pyrazine: Introduction of the trifluoromethyl group at position 5 using under radical initiation conditions .
-
Sulfonation and Chlorination: Reaction of the intermediate alcohol with methanesulfonyl chloride () in the presence of trimethylamine () to yield the sulfonyl chloride .
Table 2: Representative Reaction Conditions
Reactivity Profile
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thiosulfonates, respectively. The group enhances the electrophilicity of the sulfur atom, accelerating reactions with nucleophiles such as piperidine ( compared to non-fluorinated analogs).
Biological and Pharmacological Applications
Antimicrobial Activity
Derivatives of this compound exhibit potent activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL), surpassing fluconazole in antifungal efficacy . The trifluoromethyl group improves membrane permeability, while the sulfonamide linkage facilitates target binding to dihydropteroate synthase (DHPS) .
Agrochemistry
In crop protection, sulfonamide derivatives function as systemic fungicides, demonstrating ED values of 10 ppm against Phytophthora infestans in tomato plants .
Recent Advances and Future Directions
Continuous Flow Synthesis
A 2025 innovation utilizes microreactor technology to achieve 92% yield in 3 minutes residence time, reducing byproduct formation to <2% . This method enhances scalability for industrial production.
Targeted Drug Delivery
Polymer-conjugated derivatives show 18-fold increased tumor accumulation in murine models compared to free drug forms, leveraging sulfonate groups for pH-responsive release .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume